molecular formula C14H12BrN3O2 B8564306 1-(2-Bromobenzoyl)-4-phenylsemicarbazide

1-(2-Bromobenzoyl)-4-phenylsemicarbazide

Cat. No.: B8564306
M. Wt: 334.17 g/mol
InChI Key: IPLWOASKJZEAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobenzoyl)-4-phenylsemicarbazide is a semicarbazide derivative featuring a 2-bromobenzoyl group attached to the nitrogen atom of the semicarbazide backbone. The 2-bromobenzoyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other semicarbazides .

Properties

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-phenylurea

InChI

InChI=1S/C14H12BrN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20)

InChI Key

IPLWOASKJZEAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution

Compounds such as (Z)-1-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-phenylsemicarbazide (DH-03) and (Z)-1-(5,7-dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-phenylsemicarbazide (DH-04) share brominated aromatic systems but differ in their core structures (isatin vs. benzoyl). Key differences include:

Property 1-(2-Bromobenzoyl)-4-phenylsemicarbazide (Inferred) DH-03 DH-04
Core Structure Benzoyl Isatin (2-oxoindoline) Methyl-substituted isatin
Molecular Formula C₁₄H₁₂BrN₃O₂ (estimated) C₁₅H₁₀Br₂N₄O₂ C₁₆H₁₃Br₂N₄O₂
Key Functional Groups C=O (amide), Br (aromatic) C=O (amide, lactam), Br (aromatic) C=O (amide, lactam), Br, N-CH₃
IR Spectral Peaks ~1670 cm⁻¹ (C=O amide), ~1015 cm⁻¹ (C-Br) 1670 cm⁻¹ (C=O amide), 1015 cm⁻¹ 1675 cm⁻¹ (C=O amide), 1012 cm⁻¹
Biological Activity Not reported Anticonvulsant (ED₅₀ = 23.8 mg/kg) Anticonvulsant (ED₅₀ = 28.4 mg/kg)

Key Findings :

  • Methyl substitution in DH-04 slightly reduces anticonvulsant potency compared to DH-03, suggesting steric effects influence activity .

Thiosemicarbazide vs. Semicarbazide Derivatives

Replacing the semicarbazide oxygen with sulfur (e.g., 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide ) alters electronic and structural properties:

Property This compound Thiosemicarbazide Derivative
Functional Group C=O (amide) C=S (thioamide)
IR Spectral Peaks ~1670 cm⁻¹ (C=O) ~1601 cm⁻¹ (C=N), ~1250 cm⁻¹ (C=S)
Hydrogen Bonding N-H⋯O interactions N-H⋯S and C-H⋯S interactions
Crystal Packing Not reported Dimers via N-H⋯S and C-H⋯π interactions
Bioactivity Not reported Anticancer, antimicrobial (inferred)

Key Findings :

  • The C=S group may improve metal-chelation properties, broadening pharmacological applications .

Core Structure Variations: Coumarin vs. Benzoyl

Coumarin-based derivatives like (E)-1-[(2-oxo-2H-chromen-3-yl)methylidene]-4-phenylsemicarbazide feature electron-donating substituents (e.g., -OCH₃, -CH₃) on the coumarin core, contrasting with the electron-withdrawing bromine in the target compound :

Property This compound Coumarin Derivative
Core Structure Benzoyl Coumarin (chromen-2-one)
Substituent Effects Electron-withdrawing (Br) Electron-donating (OCH₃, CH₃)
UV-Vis Absorption Not reported λmax ~350–400 nm (due to extended conjugation)
Applications Not reported Fluorescent probes, photodynamic therapy

Key Findings :

  • Coumarin derivatives exhibit strong fluorescence due to extended π-conjugation, making them suitable for optical applications .
  • Electron-withdrawing groups (e.g., Br) in the target compound may reduce solubility but enhance electrophilic reactivity .

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